Pyrimidine, 4-methoxy-2-methylthio-
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Overview
Description
4-Methoxy-2-(Methylthio)pyrimidine is an organic compound with the molecular formula C6H8N2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their presence in nucleic acids and various pharmaceuticals, making them significant in both biological and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(Methylthio)pyrimidine typically involves the reaction of 2-chloro-4-methoxypyrimidine with sodium methylthiolate. The reaction is carried out in a suitable solvent such as ethanol at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for 4-Methoxy-2-(Methylthio)pyrimidine are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-(Methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy and methylthio groups can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, ethanol, room temperature.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature to mild heating.
Major Products:
Nucleophilic Substitution: 4-amino-2-(methylthio)pyrimidine, 4-methoxy-2-(methylamino)pyrimidine.
Oxidation: 4-methoxy-2-(methylsulfinyl)pyrimidine, 4-methoxy-2-(methylsulfonyl)pyrimidine.
Scientific Research Applications
4-Methoxy-2-(Methylthio)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(Methylthio)pyrimidine is primarily related to its ability to interact with biological targets such as enzymes and receptors. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which reduces the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thus exerting its effects.
Comparison with Similar Compounds
4-Chloro-2-(Methylthio)pyrimidine: Similar in structure but with a chlorine atom instead of a methoxy group.
4-Methyl-2-(Methylthio)pyrimidine: Differing by a methyl group instead of a methoxy group, it is used in similar applications but may have different reactivity and biological activity.
Uniqueness: 4-Methoxy-2-(Methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methylthio groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
76541-59-8 |
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Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
4-methoxy-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C6H8N2OS/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3 |
InChI Key |
GXCMABRXUXDVMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)SC |
Origin of Product |
United States |
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